molecular formula C12H10F2O2 B13498497 2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13498497
M. Wt: 224.20 g/mol
InChI Key: KLFHTCGRCMXATF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane framework enhances its physicochemical properties, making it a valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves multiple steps, starting from readily available precursors. One practical and scalable approach includes the use of fluorinated reagents to introduce the fluorine atoms into the bicyclo[1.1.1]pentane core . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the selective incorporation of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C12H10F2O2/c13-8-3-1-7(2-4-8)11-5-12(6-11,9(11)14)10(15)16/h1-4,9H,5-6H2,(H,15,16)

InChI Key

KLFHTCGRCMXATF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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